molecular formula C6H12O5 B515760 Methylribose

Methylribose

Cat. No. B515760
M. Wt: 164.16 g/mol
InChI Key: IXDZFGATLNCIOI-NGJCXOISSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deoxy-D-allulose is a strong growth inhibitor as an antimetabolite.

Scientific Research Applications

  • Motor Control Network Enhancement in Traumatic Brain Injury (TBI) Patients :

    • Methylphenidate was found to improve motor control function in TBI patients, as evidenced by faster reaction times and enhanced activation of certain brain regions during motor tasks (Dorer et al., 2018).
  • fMRI Success Rate in Children with ADHD and Other Disorders :

    • The success of functional magnetic resonance imaging (fMRI) studies in children with ADHD, autism, and epilepsy did not significantly differ based on medication status, including the use of methylphenidate (Yerys et al., 2009).
  • Effects of Stimulants on Brain Function in ADHD :

    • Stimulants like methylphenidate were shown to consistently enhance right inferior frontal cortex/insula activation in children with ADHD, which could be key in cognitive control and attention functioning (Rubia et al., 2014).
  • Methylphenidate and Reward Processing in ADHD :

    • Methylphenidate was observed to modify responses to reward-predicting cues in adults with ADHD, suggesting an impact on reward processing (Furukawa et al., 2020).
  • DNA Methylation Arrays in Cell Mixture Distribution :

    • DNA methylation, a key process in cellular differentiation, was used to infer changes in the distribution of white blood cells in various diseases, highlighting the importance of methylation in biomedical research (Houseman et al., 2012).
  • Methylene Blue in Brain Function Modulation :

    • Methylene blue, another methylated compound, was found to modulate functional connectivity in the human brain, indicating potential applications in memory enhancement and treatment of brain disorders (Rodriguez et al., 2017).

properties

Product Name

Methylribose

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3R,4R,5R)-3,4,5,6-Tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5+,6-/m1/s1

InChI Key

IXDZFGATLNCIOI-NGJCXOISSA-N

Isomeric SMILES

CC(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O

SMILES

CC([C@H](O)[C@H](O)[C@H](O)CO)=O

Canonical SMILES

CC(=O)C(C(C(CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-Deoxy-D-allulose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylribose
Reactant of Route 2
Reactant of Route 2
Methylribose
Reactant of Route 3
Methylribose
Reactant of Route 4
Methylribose
Reactant of Route 5
Methylribose
Reactant of Route 6
Methylribose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.